Compound Description: This class of compounds, specifically 3-phenyl-2-(4-(3-methylphenyl) piperazin-1-yl)quinazolin-4(3H)-one (SD-05), 2-(4-(2-fluorophenyl) piperazin-1-yl)-3-phenylquinazolin-4(3H)-one (SD-06), and 3-phenyl-2-(4-(4-methoxyphenyl) piperazin-1-yl)-quinazolin-4(3H)-one (SD-10), demonstrated significant antianxiety activity in mice models. []
Relevance: These compounds share the core 4(3H)-quinazolinone structure with 3-[4-(butylthio)phenyl]-4(3H)-quinazolinone. The key difference lies in the 2-position, where these analogs possess a piperazine ring with various aryl substituents, while the target compound has a simple phenyl ring substituted with a butylthio group at the para position. This structural comparison highlights the potential of modifications at the 2- and 3-positions of the quinazolinone scaffold for influencing biological activity. []
Quinazolin-4(3H)-One, 2-Methyl-4(3H)-quinazolinone and 2-Phenyl-4(3H)-quinazolinone
Compound Description: These three derivatives, quinazolin-4(3H)-one, 2-methyl-4(3H)-quinazolinone, and 2-phenyl-4(3H)-quinazolinone, exhibited promising antibacterial activity. [] Notably, 2-methyl-4(3H)-quinazolinone displayed higher antibacterial activity compared to the other two compounds against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. []
Relevance: These compounds illustrate variations on the core 4(3H)-quinazolinone scaffold. While 3-[4-(butylthio)phenyl]-4(3H)-quinazolinone bears a substituted phenyl ring at the 3-position, these analogs highlight the impact of simple substitutions (methyl, phenyl) or the absence of substitution at the 2-position on antibacterial activity. []
Compound Description: FR247304 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor that exhibits neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. [] It demonstrated superior potency and efficacy compared to other PARP inhibitors, such as 3-aminobenzamide and PJ34. []
Relevance: Although structurally distinct at the 2-position compared to 3-[4-(butylthio)phenyl]-4(3H)-quinazolinone, FR247304 emphasizes the significance of the 4(3H)-quinazolinone scaffold in developing agents with therapeutic potential for neurological conditions. []
Compound Description: FR255595 is another potent PARP-1 inhibitor identified through structure-based drug design. [] It displays neuroprotective effects in a mouse model of Parkinson's disease. []
Relevance: Similar to FR247304, FR255595 underscores the importance of the 4(3H)-quinazolinone core as a pharmacophore for neuroprotective agents. While the target compound bears a substituted phenyl ring at the 3-position, FR255595 highlights the potential of incorporating a piperazinylpropyl moiety at the 2-position for achieving potent PARP-1 inhibition and neuroprotection. []
Compound Description: This compound emerged as the most active soluble epoxide hydrolase (sEH) inhibitor (IC50 = 0.5 nM) among a series of synthesized quinazoline-4(3H)-one derivatives. [] Its potency was about two-fold higher than the reference inhibitor, 12-(3-adamantan-1-ylureido)dodecanoic acid. []
Relevance: This compound, along with the other derivatives in the study, exemplifies the potential of the quinazolinone ring as a scaffold for developing sEH inhibitors. [] Comparing its structure to 3-[4-(butylthio)phenyl]-4(3H)-quinazolinone reveals the influence of incorporating an amide linker and a chlorophenyl group at the 2-position for enhancing sEH inhibitory activity. []
Compound Description: This series of compounds, synthesized from 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, exhibited promising anti-inflammatory and analgesic activities in animal models. []
Relevance: These derivatives, particularly those incorporating N and O heterocyclic moieties, highlight the versatility of the 4(3H)-quinazolinone core for developing anti-inflammatory and analgesic agents. [] The presence of a bromine substituent at the 6-position in these compounds, compared to the unsubstituted 3-[4-(butylthio)phenyl]-4(3H)-quinazolinone, suggests the potential for further exploration of substituent effects on biological activity within this scaffold. []
6,8-dibromo-4(3H)-quinazolinone derivatives
Compound Description: Similar to the 6-bromo derivatives, this series, derived from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, also demonstrated promising anti-inflammatory and analgesic properties in animal models. []
Relevance: These derivatives further reinforce the significance of the 4(3H)-quinazolinone scaffold and the impact of halogen substitutions (bromine in this case) on the core structure for achieving anti-inflammatory and analgesic effects. [] The presence of two bromine substituents at the 6 and 8 positions, in contrast to the unsubstituted 3-[4-(butylthio)phenyl]-4(3H)-quinazolinone, emphasizes the potential for fine-tuning biological activity through the introduction of specific substituents and exploring structure-activity relationships within this chemical class. []
Compound Description: This series was designed as potential anticonvulsant agents by enhancing GABA-mediated inhibition. [] Notably, compounds 3-4-[2-amino-4-(fluorophenyl)-2H-[1, 3]oxazin-6-yl 2-phenyl-3H-quinazolin-4-one (5i) and 3-4-[2-amino-4-(fluorophenyl)-2H-[1, 3]thiazin-6-yl 2-phenyl-3H-quinazolin-4-one (5n) displayed significant activity in both MES and scPTZ induced seizure models. []
Relevance: These derivatives, particularly 5i and 5n, emphasize the potential of the 2,3-disubstituted 4(3H)-quinazolinone scaffold for developing anticonvulsant agents with improved efficacy and reduced side effects. []
Compound Description: This series demonstrated notable antineoplastic activity in vitro against human Burkitt lymphoma (Raji), human chronic myelogenous leukemia (K-562), and human histiocytic lymphoma (U937) cell lines. []
Relevance: These derivatives, particularly those exhibiting IC50 values in the range of 16-30 μM, highlight the potential of incorporating a 3-phenyl-isoxazol-5-yl moiety at the 3-position of the 4(3H)-quinazolinone scaffold for developing antineoplastic agents. []
thiadiazol derivatives of 4(3H)-quinazolinone
Compound Description: Three series of thiadiazol derivatives of 4(3H)-quinazolinone were synthesized and evaluated for their antimicrobial activity. [, ]
Relevance: These derivatives showcase the potential of incorporating a thiadiazole moiety into the 4(3H)-quinazolinone framework for developing antimicrobial agents. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.